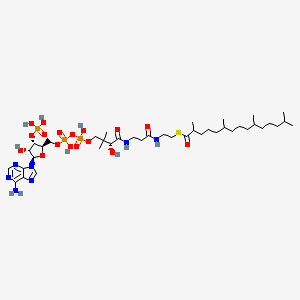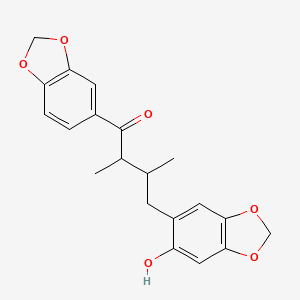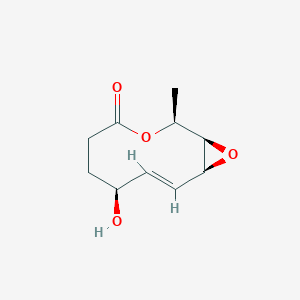
Stagonolide D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stagonolide D is a natural product found in Stagonospora cirsii with data available.
Scientific Research Applications
Total Synthesis and Structural Revision
The total synthesis of stagonolide D, a notable achievement in organic chemistry, showcases the compound's complex structure and potential applications in scientific research. The synthesis involved advanced techniques such as ring-closing metathesis (RCM) and selective protecting group manipulations, culminating in the formation of an epoxide ring, crucial for its biological activity. This work not only confirmed the compound's structure but also opened avenues for exploring its bioactive properties (P. M. Vadhadiya, V. Puranik, C. Ramana, 2012).
Role in Phytotoxicity and Biocontrol
Stagonolide D, along with its analogs, has been identified as phytotoxic compounds produced by Stagonospora cirsii, a fungal pathogen with potential as a bioherbicide against certain noxious weeds. The isolation and characterization of stagonolides, including stagonolide D, have contributed to understanding the chemical ecology of plant-pathogen interactions and the potential use of these compounds in agricultural biocontrol strategies. This research highlights the dual role of stagonolide D in both advancing organic synthesis methodologies and contributing to eco-friendly pest management solutions (A. Evidente, A. Cimmino, A. Berestetskiy, G. Mitina, A. Andolfi, A. Motta, 2008).
properties
Product Name |
Stagonolide D |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(1R,2S,7S,8E,10S)-7-hydroxy-2-methyl-3,11-dioxabicyclo[8.1.0]undec-8-en-4-one |
InChI |
InChI=1S/C10H14O4/c1-6-10-8(14-10)4-2-7(11)3-5-9(12)13-6/h2,4,6-8,10-11H,3,5H2,1H3/b4-2+/t6-,7+,8-,10+/m0/s1 |
InChI Key |
HKOAILQLQLJCFO-SUZODHPKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H](O2)/C=C/[C@H](CCC(=O)O1)O |
Canonical SMILES |
CC1C2C(O2)C=CC(CCC(=O)O1)O |
synonyms |
stagonolide D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)
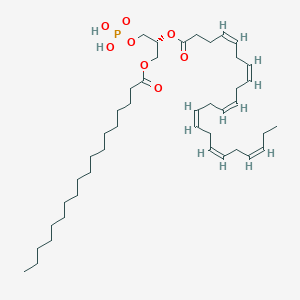

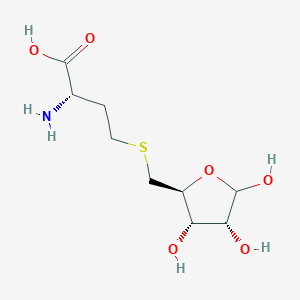
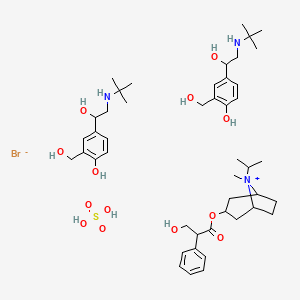
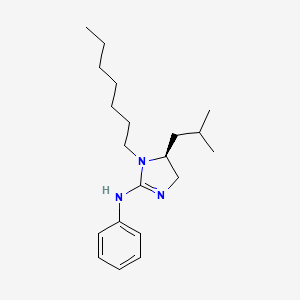
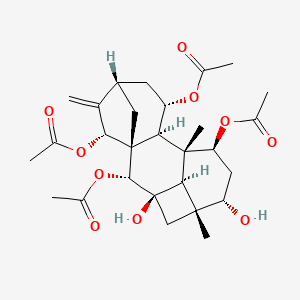
![N-((4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1264437.png)
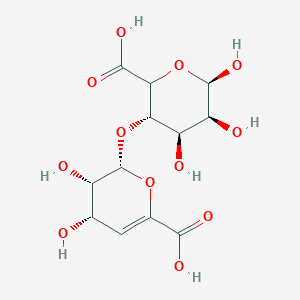

![(2R,3S,4S)-4-[[(4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide](/img/structure/B1264443.png)
